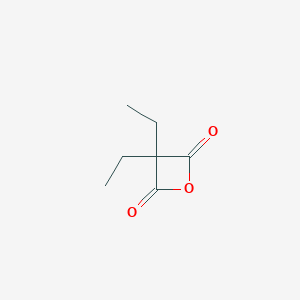

2,4-Oxetanedione, 3,3-diethyl-

Description

Contextualization within Four-Membered Heterocycles and Cyclic Anhydrides

Four-membered heterocyclic compounds are cyclic structures containing at least one atom other than carbon within a four-atom ring. numberanalytics.com These rings, such as oxetane (B1205548) (containing oxygen), are characterized by significant ring strain, which makes them more reactive than their five- or six-membered counterparts or open-chain analogues. numberanalytics.combritannica.com This inherent reactivity makes them valuable intermediates in organic synthesis. researchgate.net

2,4-Oxetanedione, 3,3-diethyl- is a specific type of oxetane that also incorporates the functional group of a cyclic anhydride (B1165640). Cyclic anhydrides are formed from dicarboxylic acids and are known for their reactivity towards nucleophiles. wikipedia.org The oxetane-2,4-dione structure can be viewed as the anhydride of a malonic acid derivative or as a double ketone of oxetane. wikipedia.org

The parent compound, malonic anhydride (oxetane-2,4-dione), is notably unstable, decomposing at or below room temperature. researchgate.netresearchgate.net However, disubstituted derivatives like 3,3-diethyl-2,4-oxetanedione exhibit greater thermal stability. atamankimya.com Specifically, the anhydride of diethylmalonic acid is relatively stable, decomposing at temperatures between 160–180°C to yield diethylketene and carbon dioxide. atamankimya.com This contrasts with the monomethyl derivative, which decomposes fastest, and the dimethyl derivative, which is slightly more stable than the unsubstituted malonic anhydride. researchgate.netacs.org

Significance of Oxetane-2,4-Dione Scaffolds in Organic Chemistry

The significance of the oxetane-2,4-dione scaffold is primarily rooted in its function as a precursor in chemical synthesis and the unique properties the oxetane ring can impart to larger molecules.

Ketenes Synthesis: Malonic anhydrides are key intermediates for generating ketenes. researchgate.netresearchgate.net Upon heating, they undergo thermal decomposition through a cycloreversion reaction to produce a ketene (B1206846) and carbon dioxide. researchgate.net In the case of 3,3-diethyl-2,4-oxetanedione, this decomposition provides a route to diethylketene. atamankimya.com Ketenes are highly reactive and valuable reagents in organic synthesis, used for creating a variety of other compounds.

Medicinal Chemistry Applications: While specific applications for 3,3-diethyl-2,4-oxetanedione are not widely documented, the broader class of oxetanes has gained immense interest in medicinal chemistry. acs.orgmagtech.com.cn The small, polar oxetane ring can act as a replacement for less desirable functional groups like gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as increased water solubility and enhanced metabolic stability. acs.orgacs.orgnih.gov The defined three-dimensional structure of the oxetane scaffold is also exploited in drug design. acs.org

Reactive Intermediates: The strained four-membered ring of oxetanes facilitates ring-opening reactions with nucleophiles, rearrangements, and ring expansions, making them versatile synthetic intermediates. researchgate.netacs.org The anhydride functionality within the oxetane-2,4-dione structure further enhances its reactivity, particularly in reactions with alcohols and amines to form esters and amides, respectively, similar to the behavior of maleic anhydride. wikipedia.org

Historical Development and Evolution of Oxetane Synthesis and Reactivity Paradigms

The study of oxetanes and their synthesis has a rich history. One of the earliest and most classic methods for forming an oxetane ring is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. mdpi.comnih.gov First observed by Emanuele Paternò in 1909, the correct structure of the oxetane product was later confirmed by George Büchi in 1953. mdpi.comnih.gov Since then, numerous methodologies for oxetane synthesis have been developed, including intramolecular cyclizations (Williamson ether synthesis), ring expansion of epoxides, and various transition-metal-catalyzed cycloadditions. acs.orgmagtech.com.cnrsc.org

The history of the specific oxetane-2,4-dione (malonic anhydride) subclass is more recent and highlights significant synthetic challenges. For many years, attempts to prepare monomeric malonic anhydrides were unsuccessful. researchgate.netacs.org It was not until 1988 that the parent compound, malonic anhydride, was successfully synthesized via the ozonolysis of diketene. wikipedia.orgacs.org Substituted derivatives, such as 3,3-diethyl-2,4-oxetanedione, can be prepared from the corresponding disubstituted malonic acids, for instance, by reacting them with trifluoroacetic anhydride followed by the addition of pyridine. researchgate.net

The primary reactivity paradigm for malonic anhydrides was established alongside their synthesis. It was quickly understood that these compounds are thermally unstable and readily decompose. researchgate.netacs.org Kinetic studies have shown that the decomposition is a concerted cycloreversion that produces ketene and carbon dioxide, a defining characteristic of this class of molecules. researchgate.netacs.org This reactivity as a ketene precursor remains the central feature of the oxetane-2,4-dione scaffold in synthetic chemistry.

Structure

3D Structure

Properties

CAS No. |

57613-20-4 |

|---|---|

Molecular Formula |

C7H10O3 |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

3,3-diethyloxetane-2,4-dione |

InChI |

InChI=1S/C7H10O3/c1-3-7(4-2)5(8)10-6(7)9/h3-4H2,1-2H3 |

InChI Key |

WYIKBJKJLYHXGE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)OC1=O)CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,3 Diethyl 2,4 Oxetanedione

Ring-Forming Reactions for the Oxetane-2,4-Dione Core

The formation of the central four-membered ring of 3,3-diethyl-2,4-oxetanedione is a critical step in its synthesis. Various strategies, including intramolecular cyclization and photochemical reactions, are employed to create this strained ring system.

One potential pathway to the oxetane-2,4-dione core is through the intramolecular cyclization of appropriately substituted precursors, such as malonic acid derivatives. In this approach, a molecule containing both a carboxylic acid and a suitable leaving group can be induced to cyclize, forming the desired ring. For the synthesis of the target molecule, this would involve a derivative of diethylmalonic acid. The reaction would proceed by the nucleophilic attack of the carboxylate on the carbon atom bearing the leaving group, resulting in ring closure. The choice of reagents and reaction conditions is crucial to favor the formation of the four-membered ring over competing intermolecular reactions.

Derivatives of malonic acids are versatile reagents for the preparation of various heterocyclic ring systems. While highly reactive malonyl dichlorides or other activated forms can be used, in many cases, less reactive derivatives like diethyl malonates can undergo cyclization at elevated temperatures.

Photochemical [2+2] cycloaddition reactions, particularly the Paternò-Büchi reaction, offer a powerful method for the synthesis of oxetane (B1205548) rings. libretexts.orgwikipedia.org This reaction involves the photo-excitation of a carbonyl compound, which then reacts with an alkene in its ground state to form an oxetane. wikipedia.orgorganic-chemistry.org For the synthesis of a 2,4-oxetanedione derivative, a dione (B5365651) precursor would be irradiated in the presence of an appropriate alkene.

The mechanism of the Paternò-Büchi reaction is complex and can proceed through either a singlet or triplet excited state of the carbonyl compound. organic-chemistry.orgrsc.org The reaction often involves the formation of a diradical intermediate, and the final stereochemistry of the product is determined by the relative rates of bond rotation and ring closure in this intermediate. nih.govresearchgate.net The use of visible light in the presence of a photocatalyst, such as Ru(bpy)32+, has emerged as a milder and more sustainable alternative to high-energy UV irradiation for promoting [2+2] cycloadditions. nih.gov

The regioselectivity of the Paternò-Büchi reaction is a key consideration, as the carbonyl group can add to the alkene in two different orientations. magtech.com.cn The outcome is influenced by factors such as the stability of the potential diradical intermediates and electronic effects of the substituents on both the carbonyl compound and the alkene. magtech.com.cnresearchgate.net Generally, the reaction proceeds to form the more stable diradical intermediate. researchgate.net

Diastereoselectivity is also a critical aspect of these reactions, particularly when chiral centers are formed. The stereochemical outcome can often be controlled by the choice of reactants and reaction conditions. For instance, the use of chiral auxiliaries or performing the reaction in organized media can lead to high levels of stereoselectivity. rsc.org

The nature of the substituents on both the alkene and the carbonyl precursor significantly impacts the efficiency and selectivity of the [2+2] photocycloaddition. nih.govacs.org Electron-donating groups on the alkene generally increase its reactivity towards the excited carbonyl compound. Conversely, electron-withdrawing groups on the carbonyl precursor can enhance its ability to undergo photo-excitation. The steric bulk of the substituents can also play a major role in determining the stereochemical outcome of the reaction. researchgate.net

The table below summarizes the influence of different substituent types on the outcome of Paternò-Büchi type reactions.

| Reactant | Substituent Type | Influence on Reaction |

| Alkene | Electron-donating | Increases reactivity |

| Alkene | Electron-withdrawing | Decreases reactivity |

| Carbonyl | Electron-withdrawing | Enhances photo-excitation |

| Carbonyl | Bulky substituents | Can influence stereoselectivity |

Photochemical [2+2] Cycloaddition Reactions (Paternò-Büchi type, involving dione precursors)

Introduction of the 3,3-Diethyl Moiety

A crucial step in the synthesis of 3,3-diethyl-2,4-oxetanedione is the introduction of the two ethyl groups at the 3-position of the oxetanedione ring. This can be achieved either by starting with a precursor that already contains the diethyl moiety or by adding the ethyl groups to a pre-formed ring or a precursor.

One common strategy for introducing alkyl groups onto a dicarbonyl compound is through the alkylation of an enolate intermediate. For context, the alkylation of 2,4-pentanedione (acetylacetone) has been extensively studied. tandfonline.comtandfonline.com In a similar vein, a precursor to the oxetane-2,4-dione ring could be subjected to a double alkylation reaction using an ethyl halide.

The reaction typically involves the use of a base to generate the enolate, followed by the addition of the alkylating agent. A challenge in this approach is controlling the degree of alkylation to avoid the formation of mono-alkylated and O-alkylated byproducts. tandfonline.com The choice of base, solvent, and reaction conditions is critical for achieving selective C-dialkylation. tandfonline.com For instance, the use of a heterogeneous catalyst like hydrotalcite has been shown to promote selective C-monoalkylation of 2,4-pentanedione, suggesting that careful selection of the catalytic system is necessary for achieving the desired diethyl substitution. tandfonline.comtandfonline.com

An alternative approach involves starting with a precursor that already contains the 3,3-diethyl moiety, such as 3,3-diethyl-2,4-pentanedione. This compound could then be subjected to a ring-forming reaction to construct the oxetane-2,4-dione core.

The following table provides examples of alkylation reactions on dicarbonyl compounds, which serve as a conceptual basis for the diethyl substitution in the synthesis of 3,3-diethyl-2,4-oxetanedione.

| Dicarbonyl Compound | Alkylating Agent | Base/Catalyst | Product |

| 2,4-Pentanedione | n-Butyl bromide | Potassium enolate | 3-n-Butyl-2,4-pentanedione |

| 2-Pentanone | Acetic anhydride (B1165640) | Boron trifluoride | 3-Ethyl-2,4-pentanedione orgsyn.org |

| 3-Methyl-2-butanone | Acetic anhydride | Boron trifluoride | 3,3-Dimethyl-2,4-pentanedione orgsyn.org |

Synthesis via Diethylated Acyclic Precursors Followed by Intramolecular Cyclization

A primary and logical route to 3,3-diethyl-2,4-oxetanedione involves the preparation of a suitable diethylated acyclic precursor, specifically diethylmalonic acid, followed by an intramolecular cyclization reaction to form the target anhydride. This multistep approach begins with the well-established malonic ester synthesis. wikipedia.orgpearson.comopenochem.org

The malonic ester synthesis is a versatile method for preparing substituted carboxylic acids. pearson.com In this context, it is employed to introduce two ethyl groups onto the α-carbon of a malonic ester, typically diethyl malonate. The process begins with the deprotonation of diethyl malonate using a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an ethyl halide (e.g., ethyl bromide or ethyl iodide) in an SN2 reaction to yield monoethylmalonic ester. wikipedia.org

Once the diethylmalonic ester is obtained, it undergoes hydrolysis, typically under acidic or basic conditions, to convert the ester groups into carboxylic acid functionalities, yielding diethylmalonic acid. The final and key step is the intramolecular cyclization of diethylmalonic acid to form the anhydride, 3,3-diethyl-2,4-oxetanedione. This is generally achieved by heating the dicarboxylic acid, often in the presence of a dehydrating agent, to facilitate the removal of a water molecule and promote ring closure.

Reaction Scheme: Synthesis of Diethylmalonic Acid via Malonic Ester Synthesis

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | Diethyl malonate, Ethyl halide | 1. Strong base (e.g., Sodium ethoxide) 2. Ethyl halide | Diethyl ethylmalonate |

| 2 | Diethyl ethylmalonate, Ethyl halide | 1. Strong base (e.g., Sodium ethoxide) 2. Ethyl halide | Diethyl diethylmalonate |

Derivatization of Pre-existing Oxetane-2,4-dione Frameworks (e.g., 3,3-dimethyl-oxetane-2,4-dione)

The synthesis of 3,3-diethyl-2,4-oxetanedione through the derivatization of a pre-existing oxetane-2,4-dione framework, such as 3,3-dimethyl-oxetane-2,4-dione, presents a more theoretical and less documented approach. While derivatives of malonic anhydride, like 3,3-dimethyl-oxetane-2,4-dione, are known, specific methodologies for the direct conversion of the methyl groups to ethyl groups on this heterocyclic system are not extensively reported in the scientific literature. wikipedia.org

Theoretically, such a transformation would necessitate the cleavage of the carbon-carbon bonds of the methyl groups at the 3-position and the subsequent formation of new carbon-carbon bonds to introduce ethyl groups. This type of direct dealkylation-realkylation at a quaternary center within a strained ring system is chemically challenging. The stability of the oxetane-2,4-dione ring and the steric hindrance at the 3-position would likely lead to low yields and the formation of multiple side products under typical alkylation or dealkylation conditions.

Alternative hypothetical strategies could involve a ring-opening of the 3,3-dimethyl-oxetane-2,4-dione to an acyclic intermediate, followed by chemical modification and subsequent recyclization. However, this multi-step process would likely be less efficient than the synthesis from an acyclic precursor as described in the previous section. Given the lack of specific literature precedent for the direct derivatization of a pre-existing 3,3-disubstituted oxetane-2,4-dione to a different 3,3-disubstituted analog, this route remains a speculative pathway.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,4-Oxetanedione, 3,3-diethyl- |

| Diethylmalonic acid |

| Diethyl malonate |

| Sodium ethoxide |

| Ethyl bromide |

| Ethyl iodide |

| Monoethylmalonic ester |

| Diethylmalonic ester |

Mechanistic Investigations of Chemical Reactivity in 3,3 Diethyl 2,4 Oxetanedione

Ring-Opening Reactions and Pathways

The release of ring strain is a primary thermodynamic driving force for reactions involving 3,3-diethyl-2,4-oxetanedione. Cleavage of the ring can be initiated by a variety of reagents and conditions, proceeding through nucleophilic, electrophilic, radical, or reductive mechanisms.

Nucleophilic Ring-Opening Processes and Regioselectivity

As a cyclic anhydride (B1165640), 3,3-diethyl-2,4-oxetanedione is highly susceptible to nucleophilic attack. chemrxiv.orglibretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism. youtube.com Neutral nucleophiles such as water, alcohols, or amines readily attack one of the two electrophilic carbonyl carbons. libretexts.orgyoutube.comsaskoer.ca

The mechanism involves the initial attack of the nucleophile on a carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, causing the cleavage of an acyl-oxygen bond and the opening of the ring. This process results in the formation of a carboxylate leaving group. libretexts.orgyoutube.com Because the anhydride is symmetrical, nucleophilic attack at either the C2 or C4 carbonyl carbon yields the same ring-opened product, a derivative of diethylmalonic acid. saskoer.ca For instance, reaction with an alcohol (alcoholysis) yields a monoester of diethylmalonic acid, while reaction with an amine (aminolysis) produces the corresponding monoamide.

| Nucleophile (Nu-H) | Reaction Type | Product | General Mechanism |

|---|---|---|---|

| Water (H₂O) | Hydrolysis | Diethylmalonic acid | Nucleophilic Acyl Substitution |

| Alcohol (R-OH) | Alcoholysis | Diethylmalonic acid monoester | |

| Amine (R-NH₂) | Aminolysis | Diethylmalonic acid monoamide |

Electrophilic and Acid-Catalyzed Ring Cleavage Mechanisms

Under acidic conditions, the ring-opening of 3,3-diethyl-2,4-oxetanedione is significantly accelerated. The mechanism involves the initial protonation of one of the oxygen atoms. libretexts.org Protonation of a carbonyl oxygen enhances the electrophilicity of the attached carbonyl carbon, making it more susceptible to attack by weak nucleophiles like water. libretexts.org

The subsequent steps mirror the base-catalyzed pathway: nucleophilic attack by water forms a tetrahedral intermediate, followed by a proton transfer and elimination of a leaving group to cleave the ring. The final product of acid-catalyzed hydrolysis is diethylmalonic acid.

Radical-Mediated Scission Processes

While specific radical-mediated reactions for 3,3-diethyl-2,4-oxetanedione are not extensively documented, plausible pathways can be inferred from the chemistry of similar strained ring systems. Thermal or photochemical induction can lead to homolytic cleavage of the ring bonds.

A likely pathway for thermal decomposition (thermolysis) involves a concerted or stepwise diradical mechanism. This process would lead to the extrusion of carbon dioxide and the formation of diethylketene. This type of fragmentation is a characteristic reaction for 3,3-dialkyl substituted 2,4-oxetanediones, driven by the formation of stable products like CO₂ and a ketene (B1206846). Photolysis could initiate a similar decomposition through Norrish-type cleavage pathways.

| Condition | Proposed Intermediate | Products |

|---|---|---|

| Thermolysis / Photolysis | Diradical species | Diethylketene + Carbon Dioxide (CO₂) |

Reductive Ring-Opening Reactions

The carbonyl groups of the anhydride ring can be reduced by strong hydride-donating reagents. The reaction with potent reducing agents such as lithium aluminum hydride (LiAlH₄) results in the complete reduction of both carbonyl functionalities to alcohols. This process involves the nucleophilic attack of hydride ions (H⁻) on the carbonyl carbons, leading to the cleavage of the C-O bonds within the ring. The ultimate product of this exhaustive reduction is 2,2-diethyl-1,3-propanediol.

Ring-Expansion Transformations

Beyond simple cleavage, the strained ring of 3,3-diethyl-2,4-oxetanedione can also undergo reactions that lead to the formation of larger, more stable heterocyclic systems.

Mechanistic Pathways to Larger Oxygen-Containing Heterocyclic Systems

Ring-expansion reactions provide a route to convert the four-membered oxetanedione into five- or six-membered rings. A classic method for achieving a one-carbon ring expansion is the reaction with diazomethane (B1218177) (CH₂N₂). researchgate.netmasterorganicchemistry.com

The proposed mechanism involves the nucleophilic attack of diazomethane at one of the carbonyl carbons of the anhydride. masterorganicchemistry.com This is followed by the expulsion of nitrogen gas (N₂) and the insertion of the methylene (B1212753) (-CH₂-) group into the ring structure. This transformation would likely yield 3,3-diethylsuccinic anhydride, a five-membered heterocyclic system. This type of homologation reaction is a known, albeit specialized, transformation for certain cyclic carbonyl compounds. e3s-conferences.org

| Reagent | Reaction Type | Plausible Product |

|---|---|---|

| Diazomethane (CH₂N₂) | Methylene Insertion / Homologation | 3,3-Diethylsuccinic anhydride |

Influence of Diethyl Substitution on Ring Strain Release and Driving Forces for Expansion

The reactivity of cyclic compounds is often driven by the desire to relieve inherent ring strain. In 2,4-oxetanedione, this strain arises from the deviation of bond angles from the ideal sp³ and sp² geometries. The introduction of geminal diethyl groups at the 3-position has a notable effect on the magnitude of this strain.

| Compound | Substituent at C3 | Estimated Ring Strain (kcal/mol) | Effect of Substitution |

| 2,4-Oxetanedione | H, H | High | Baseline for comparison |

| 3,3-Dimethyl-2,4-oxetanedione | CH₃, CH₃ | Moderately Reduced | Gem-dimethyl groups reduce strain |

| 3,3-Diethyl-2,4-oxetanedione | CH₂CH₃, CH₂CH₃ | Reduced | Gem-diethyl groups further reduce strain due to increased steric bulk |

This table is illustrative and based on general principles of ring strain in cyclic compounds.

The driving force for ring expansion or cleavage is the thermodynamic favorability of forming a less strained, more stable molecule. For 3,3-diethyl-2,4-oxetanedione, this release of strain energy can facilitate reactions that might not occur under similar conditions for its acyclic analogue, diethyl diethylmalonate.

Cycloreversion Dynamics

Cycloreversion reactions involve the breaking of two bonds within a cyclic molecule to form two or more stable acyclic molecules. For 3,3-diethyl-2,4-oxetanedione, these reactions can be initiated by light or heat.

Photoinduced Cycloreversion (Retro-Paternò-Büchi) Mechanisms

The formation of oxetanes can often be achieved through the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. The reverse reaction, a retro-Paternò-Büchi reaction, involves the photoinduced cleavage of the oxetane (B1205548) ring. For 3,3-diethyl-2,4-oxetanedione, this process would lead to the formation of a ketene and carbon dioxide.

The mechanism likely proceeds through the excitation of one of the carbonyl groups to a singlet or triplet state, followed by cleavage of the C-C and C-O bonds of the ring. The diethyl substitution would influence the stability of the intermediate diradical species, potentially affecting the quantum yield and the nature of the final products. The expected products of the photoinduced cycloreversion would be diethylketene and carbon dioxide.

Thermal Cycloreversion Processes

Malonic anhydrides are known to be thermally unstable and can decompose to form a ketene and carbon dioxide. google.com The thermal decomposition of 3,3-diethyl-2,4-oxetanedione is a concerted or near-concerted [2+2] cycloreversion. The reaction is driven by the release of ring strain and the formation of the stable carbon dioxide molecule.

The process involves the cleavage of the C2-C3 and C4-O1 bonds, leading to the extrusion of CO₂ and the formation of diethylketene. The reaction is expected to be a first-order process, with the rate dependent on the temperature and the inherent stability of the ring. The presence of the diethyl groups may influence the activation energy for this process compared to the unsubstituted malonic anhydride.

Reactions Involving the Carbonyl Centers

The two carbonyl groups in 3,3-diethyl-2,4-oxetanedione are the primary sites for chemical reactions, particularly nucleophilic attacks. The molecule can be viewed as a cyclic anhydride and a ketone, and it exhibits reactivity characteristic of both functional groups.

Acyl Transfer Reactions (characteristic of cyclic anhydrides)

As a cyclic anhydride, 3,3-diethyl-2,4-oxetanedione is susceptible to nucleophilic acyl substitution. Nucleophiles can attack the more electrophilic carbonyl carbon (C2, adjacent to the ring oxygen), leading to the cleavage of the acyl-oxygen bond (C2-O1). This results in a ring-opened product. This type of reaction is characteristic of β-lactones. clockss.org

The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and cleavage of the C2-O1 bond opens the ring to form a derivative of diethylmalonic acid. For example, reaction with an alcohol would yield a monoester of diethylmalonic acid.

Nucleophilic Addition to the Ketone Functionalities

Nucleophilic attack can also occur at the C4 carbonyl group. However, the reactivity of the two carbonyls is different. The C2 carbonyl is part of an anhydride-like system, making it generally more reactive towards nucleophilic acyl substitution.

Furthermore, the nature of the nucleophile plays a crucial role in determining the reaction pathway. "Hard" nucleophiles, such as alkoxides or amines, tend to attack the more electrophilic C2 carbonyl, leading to acyl-oxygen cleavage. stackexchange.com In contrast, "soft" nucleophiles, such as organocuprates or thiolates, are more likely to attack the C4 carbon, resulting in alkyl-oxygen cleavage via an Sₙ2-type mechanism, although this is less common for this specific structure. clockss.orgstackexchange.com

The regioselectivity of the nucleophilic attack is a key aspect of the reactivity of 3,3-diethyl-2,4-oxetanedione.

| Nucleophile Type | Primary Site of Attack | Bond Cleaved | Resulting Product Type |

| Hard (e.g., ROH, RNH₂) | C2 (Acyl Carbon) | Acyl-Oxygen (C2-O1) | Ring-opened malonic acid derivative |

| Soft (e.g., R₂CuLi, RS⁻) | C4 (Alkyl Carbon) | Alkyl-Oxygen (C4-O1) | Ring-opened β-substituted propionate |

This table illustrates the general principles of β-lactone reactivity as applied to 3,3-diethyl-2,4-oxetanedione.

Condensation Reactions of the Dione (B5365651) Moiety

The dione moiety within the 3,3-diethyl-2,4-oxetanedione ring system exhibits significant reactivity, largely dictated by the inherent strain of the four-membered ring and the electrophilic nature of its two carbonyl carbons. This high reactivity predisposes the molecule to undergo ring-opening reactions when treated with nucleophiles. A prominent class of reactions involving the dione functionality are cyclocondensation reactions with dinucleophilic species. A condensation reaction is one in which two molecules combine, often with the elimination of a small molecule, such as water. libretexts.org

The most characteristic condensation reaction of 3,3-diethyl-2,4-oxetanedione and related malonic acid derivatives is the reaction with urea (B33335) and thiourea. mdpi.comnih.gov This reaction is not a simple condensation at an alpha-carbon, such as a Knoevenagel condensation, but rather a cyclocondensation involving nucleophilic attack at the carbonyl carbons, leading to the formation of a stable six-membered heterocyclic ring. This process is the cornerstone of the synthesis of barbiturates and thiobarbiturates, a significant class of compounds. libretexts.orglibretexts.orguobasrah.edu.iq

While the synthesis of barbiturates often starts from diethyl diethylmalonate, the use of the more reactive diethylmalonic anhydride (3,3-diethyl-2,4-oxetanedione) serves as a potent acylating agent for this transformation. The general synthesis is typically carried out under basic conditions, for instance, using sodium ethoxide as a condensing agent to facilitate the reaction. orgsyn.org

The table below summarizes the general cyclocondensation reaction leading to the formation of barbiturate (B1230296) derivatives.

| Reactant 1 | Reactant 2 | Typical Conditions | Product | Product Class |

|---|---|---|---|---|

| 3,3-Diethyl-2,4-oxetanedione | Urea | Base catalyst (e.g., Sodium Ethoxide), Heat | 5,5-Diethylbarbituric Acid | Barbiturate |

| 3,3-Diethyl-2,4-oxetanedione | Thiourea | Base catalyst (e.g., Sodium Ethoxide), Heat | 5,5-Diethyl-2-thiobarbituric Acid | Thiobarbiturate |

This cyclocondensation pathway underscores the primary mode of reactivity for the dione moiety in 3,3-diethyl-2,4-oxetanedione, where the relief of ring strain drives the formation of pharmacologically important heterocyclic structures.

Advanced Computational and Theoretical Studies of 3,3 Diethyl 2,4 Oxetanedione

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory is a fundamental framework for describing the electronic structure and reactivity of molecules. brsnc.inlibretexts.orgdornshuld.com Computational methods, particularly Density Functional Theory (DFT), are widely employed to calculate the shapes and energies of molecular orbitals and other electronic properties. nih.govnih.gov

For 3,3-diethyl-2,4-oxetanedione, the key orbitals for understanding its chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. wikipedia.org

HOMO (Highest Occupied Molecular Orbital): This orbital is typically associated with the molecule's ability to donate electrons. In 3,3-diethyl-2,4-oxetanedione, the HOMO is expected to have significant contributions from the lone pairs on the oxygen atoms.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital indicates the most likely site for accepting electrons. For cyclic anhydrides, the LUMO is generally a π* antibonding orbital localized over the two carbonyl groups (C=O). The low energy of this orbital makes the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack, which is the characteristic reaction of this class of compounds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. DFT calculations provide quantitative values for these electronic properties, which are essential for predicting the molecule's behavior in chemical reactions.

| Calculated Property | Description | Significance in Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability and electrophilic sites. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. |

| Electron Density Distribution | Spatial distribution of electrons within the molecule. | Highlights regions of high (nucleophilic) and low (electrophilic) electron density. |

Conformational Analysis and Ring Puckering Energetics

Four-membered rings are inherently strained due to significant angle deviation from the ideal sp³ (109.5°) or sp² (120°) bond angles. To alleviate some of this strain, these rings are typically not planar but exist in puckered conformations. nih.govchemrxiv.org The conformational landscape of 3,3-diethyl-2,4-oxetanedione is dominated by the puckering of its oxetanedione ring.

The degree of non-planarity in cyclic molecules is quantitatively described using Cremer-Pople puckering coordinates. smu.eduresearchgate.net For a four-membered ring, the conformation can be defined by a single puckering amplitude (q) and a phase angle (φ), which describe the magnitude of the pucker and the specific atoms that are out of plane, respectively.

Computational methods can be used to:

Identify Stable Conformations: Determine the minimum energy geometry, including the equilibrium puckering angle of the ring.

Calculate Energetics: Compute the energy barrier to ring inversion, which is the process where the ring flips from one puckered conformation to another through a planar transition state. This barrier provides insight into the molecule's conformational flexibility at a given temperature.

The presence of bulky diethyl groups at the C3 position introduces steric interactions that significantly influence the preferred puckering geometry and the energy barrier for inversion.

| Conformational Parameter | Definition | Method of Determination |

|---|---|---|

| Puckering Angle | The angle defining the deviation of the ring from planarity. | Geometry optimization via DFT or other ab initio methods. |

| Ring Inversion Barrier | The energy difference between the puckered ground state and the planar transition state. | Transition state search and frequency calculations. |

| Dihedral Angles | Torsion angles around the bonds within the ring. | Calculated from the optimized molecular geometry. |

**4.3. Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling is indispensable for mapping the detailed pathways of chemical reactions, identifying transition states, and calculating activation energies.

3,3-Diethyl-2,4-oxetanedione is the anhydride (B1165640) of diethylmalonic acid. Its formation involves an intramolecular cyclization with the elimination of a water molecule. Computational studies can model this dehydration process to determine the reaction mechanism and the associated energy barrier. Such calculations often reveal that the formation of strained cyclic anhydrides is an energetically demanding process, which is consistent with their high reactivity. rsc.org The strain within the four-membered ring is a key factor influencing its chemistry. rsc.org

Regioselectivity: In reactions involving nucleophilic attack on the carbonyl groups of 3,3-diethyl-2,4-oxetanedione, the concept of regioselectivity is simplified. Due to the molecule's symmetry, the two carbonyl carbons (C2 and C4) are chemically equivalent. Therefore, a nucleophile will attack either site with equal probability, leading to a single ring-opened product.

Stereoselectivity: While the substrate itself is achiral, its reactions can exhibit stereoselectivity, particularly in cycloadditions or with chiral reagents. Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the stereochemical outcome of such reactions. wikipedia.org For instance, in Diels-Alder reactions of related cyclic anhydrides like maleic anhydride, the interaction between the frontier orbitals of the diene and the dienophile explains the preference for the endo or exo product. nih.govresearchgate.net Similar principles would govern the stereochemical course of any concerted reactions involving 3,3-diethyl-2,4-oxetanedione.

The high degree of ring strain in 3,3-diethyl-2,4-oxetanedione makes it highly susceptible to ring-opening reactions. The most common of these is hydrolysis, where water acts as a nucleophile to cleave the anhydride and form diethylmalonic acid.

Theoretical studies on the hydrolysis of various cyclic anhydrides have shown that the reaction typically proceeds through a pathway involving the association of a water molecule with a carbonyl group, followed by the weakening of a C-O bond in the ring, and culminating in the opening of the ring to form two carboxylic acid groups. nih.gov The activation energy for this process is a key indicator of the anhydride's reactivity. Computational models can precisely calculate this energy barrier by locating the transition state geometry.

The table below, adapted from theoretical studies on the hydrolysis of other cyclic anhydrides, illustrates the typical range of activation energies for such ring-opening reactions. nih.gov A similar computational approach would be applied to determine the specific activation energy for 3,3-diethyl-2,4-oxetanedione.

| Anhydride | Calculated Ea (kcal/mol) |

|---|---|

| Maleic Anhydride | 34.3 |

| Succinic Anhydride | 47.7 |

| Itaconic Anhydride | 45.9 |

| Tetrahydrophthalic Anhydride | 40.6 |

Solvent Effects on Reactivity, Stability, and Conformational Equilibria

The surrounding medium can have a profound impact on the properties and behavior of a molecule. Computational models can account for these interactions using implicit solvent models, such as the Polarizable Continuum Model (PCM), or by explicitly including individual solvent molecules in the calculation. researchgate.net

For 3,3-diethyl-2,4-oxetanedione, solvent effects are particularly important in several areas:

Reactivity: Ring-opening reactions often involve the formation of charged intermediates or transition states. Polar solvents can stabilize these charged species, thereby lowering the activation energy and accelerating the reaction rate compared to the gas phase or nonpolar solvents.

Stability and Conformational Equilibria: The polarity of the solvent can influence the relative stability of different puckered conformations of the ring. A more polar conformer will be preferentially stabilized in a polar solvent, potentially shifting the conformational equilibrium.

Theoretical calculations incorporating solvent effects are therefore essential for providing a realistic description of the molecule's behavior in solution, which is critical for comparing computational predictions with experimental results.

Sophisticated Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR: In a hypothetical ¹H NMR spectrum of 2,4-Oxetanedione, 3,3-diethyl-, one would expect to observe signals corresponding to the ethyl groups. The methylene (B1212753) protons (-CH₂-) would likely appear as a quartet, and the methyl protons (-CH₃) would appear as a triplet, resulting from spin-spin coupling with each other. The integration of these signals would be in a 2:3 ratio, respectively.

¹³C NMR: A hypothetical ¹³C NMR spectrum would show distinct signals for the different carbon atoms in the molecule. This would include signals for the carbonyl carbons of the oxetanedione ring, the quaternary carbon at the 3-position, and the methylene and methyl carbons of the two ethyl groups. The chemical shifts would be indicative of their electronic environments.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | 160-180 |

| C(CH₂CH₃)₂ | - | 40-60 |

| -CH₂- | Quartet, 1.5-2.5 | 20-40 |

| -CH₃ | Triplet, 0.8-1.5 | 5-15 |

| Note: These are predicted ranges and actual values would need to be determined experimentally. |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques would be crucial for confirming the structure of 2,4-Oxetanedione, 3,3-diethyl-.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between the methylene and methyl protons of the ethyl groups, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the proton signals directly to their attached carbon atoms.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Anhydride (B1165640) Signatures

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum of 2,4-Oxetanedione, 3,3-diethyl-, would be expected to show strong absorption bands characteristic of the cyclic anhydride functional group. These would typically appear in the region of 1750-1850 cm⁻¹ for the symmetric and asymmetric C=O stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds in the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

HRMS is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For 2,4-Oxetanedione, 3,3-diethyl- (C₈H₁₂O₃), HRMS would confirm its molecular formula by providing a highly accurate mass measurement. Analysis of the fragmentation pattern would offer further structural insights.

X-ray Diffraction Analysis for Solid-State Conformation and Crystal Packing

Should 2,4-Oxetanedione, 3,3-diethyl-, be a crystalline solid, single-crystal X-ray diffraction would provide definitive information about its three-dimensional structure in the solid state. This would include precise bond lengths, bond angles, and details of the crystal packing.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization (if chiral derivatives are synthesized)

The parent molecule, 2,4-Oxetanedione, 3,3-diethyl-, is achiral. Therefore, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would not be applicable. These techniques are used to study chiral molecules and their enantiomers. If chiral derivatives of this compound were to be synthesized, these methods would be essential for their characterization.

Functionalization and Synthetic Utility of 3,3 Diethyl 2,4 Oxetanedione and Its Derivatives

Development of Novel Heterocyclic Scaffolds through its Intrinsic Reactivity

The intrinsic reactivity of 3,3-diethyl-2,4-oxetanedione is dominated by the electrophilicity of its carbonyl carbons, making it susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of various heterocyclic scaffolds. The reaction typically proceeds via a ring-opening mechanism, where the oxetanedione serves as a precursor to a 3,3-diethylmalonyl moiety, which is then incorporated into the new heterocyclic ring.

A prominent application is in the synthesis of pyrimidine-based heterocycles, such as barbiturates and thiobarbiturates . These compounds are synthesized through the condensation of a disubstituted malonic acid derivative with urea (B33335) or thiourea. irapa.orgresearchgate.net 3,3-Diethyl-2,4-oxetanedione can serve as a highly reactive equivalent of diethyl 3,3-diethylmalonate for this purpose. The reaction with urea, for instance, would lead to the formation of 5,5-diethylbarbituric acid , a well-known sedative-hypnotic drug. The general synthesis of barbiturates involves the condensation of malonic acid esters with urea. researchgate.net This highlights the role of the diethylmalonyl unit, readily available from the ring-opening of 3,3-diethyl-2,4-oxetanedione, as a cornerstone for building these important heterocycles. nih.govmdpi.com

Another class of heterocycles accessible from related diketone precursors are 2-pyrones (α-pyrones). uni-regensburg.denih.govorganic-chemistry.org These unsaturated lactones are present in numerous natural products and possess diverse biological activities. uni-regensburg.de Synthetic routes to 2-pyrones often involve the cyclization of 1,3-dicarbonyl compounds or their equivalents. nih.govorganic-chemistry.org The 3,3-diethyl-2,4-oxetanedione could potentially serve as a building block for highly substituted 2-pyrones, following a reaction pathway involving nucleophilic addition and subsequent cyclization and dehydration.

The table below summarizes the key heterocyclic scaffolds potentially derived from 3,3-diethyl-2,4-oxetanedione.

| Heterocyclic Scaffold | Precursor Molecules | Key Reaction Type |

| Barbiturates | 3,3-Diethyl-2,4-oxetanedione, Urea | Condensation |

| Thiobarbiturates | 3,3-Diethyl-2,4-oxetanedione, Thiourea | Condensation |

| 2-Pyrones | 3,3-Diethyl-2,4-oxetanedione, Nucleophilic partners | Addition-Cyclization |

Role as a Versatile Synthetic Building Block in Complex Molecule Construction

Beyond the synthesis of heterocycles, 3,3-diethyl-2,4-oxetanedione is a valuable building block for constructing more complex acyclic and carbocyclic molecules. Its utility stems from its ability to introduce a quaternary, diethyl-substituted carbon center into a molecular structure.

The direct installation of the intact oxetane-2,4-dione ring system into a larger molecule is synthetically challenging and not a commonly reported transformation. The high ring strain and the presence of two reactive carbonyl groups make the oxetanedione ring prone to nucleophilic attack and subsequent ring-opening. Consequently, its synthetic applications almost exclusively leverage this reactivity, using the compound as a compact and reactive precursor for the diethylmalonyl group rather than as a motif to be preserved in the final product.

The primary role of 3,3-diethyl-2,4-oxetanedione as a synthetic building block is realized through its ring-opening products. Nucleophilic attack by alcohols, amines, or carbanions cleaves the anhydride (B1165640), yielding versatile open-chain intermediates.

For example, reaction with an alcohol (ROH) produces a monoester of diethylmalonic acid. This transformation provides access to functionalized diethyl 3,3-diethylmalonate derivatives, which are central to the classic malonic ester synthesis . masterorganicchemistry.comyoutube.com This powerful carbon-carbon bond-forming methodology allows for the synthesis of a wide array of substituted carboxylic acids. The process involves the alkylation of the α-carbon of the malonic ester, followed by hydrolysis and decarboxylation to yield the final product. masterorganicchemistry.com

The following table illustrates the formation of key intermediates from the ring-opening of 3,3-diethyl-2,4-oxetanedione and their subsequent synthetic applications.

| Nucleophile | Ring-Opened Intermediate | Subsequent Application | Final Product Class |

| Alcohol (e.g., Ethanol) | Diethyl 3,3-diethylmalonate | Alkylation, Hydrolysis, Decarboxylation | Substituted Carboxylic Acids |

| Amine | Diethylmalonic acid monoamide | Further functionalization | Amides, other N-containing compounds |

| Urea/Thiourea | (Intermediate adduct) | Intramolecular cyclization | Barbiturates/Thiobarbiturates |

Strategies for Stereoselective Derivatization and Functional Group Interconversion

The starting compound, 3,3-diethyl-2,4-oxetanedione, is achiral and contains no stereocenters. Stereoselectivity becomes a relevant consideration in reactions of its derivatives where new stereocenters are generated. masterorganicchemistry.com

For instance, if a ring-opened derivative of 3,3-diethyl-2,4-oxetanedione is used in a reaction that creates a new chiral center, the stereochemical outcome can be influenced by various factors. Diastereoselective reactions may occur when a nearby functional group on the substrate molecule hinders the approach of a reagent from one face over the other. masterorganicchemistry.com While general principles of stereoselective synthesis are well-established, specific, highly-developed stereoselective methods originating from 3,3-diethyl-2,4-oxetanedione are not extensively documented in the reviewed literature.

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that can be applied to the derivatives of 3,3-diethyl-2,4-oxetanedione. For example, the ester groups in diethyl 3,3-diethylmalonate, the product of alcoholysis, can be hydrolyzed to carboxylic acids, reduced to alcohols, or converted to amides, providing access to a wide range of functionalities on the diethylmalonate framework.

Exploration in Cascade and Domino Reaction Sequences

Cascade and domino reactions are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. These processes rely on a sequence of intramolecular reactions, where the functionality generated in one step triggers the next transformation.

While the high reactivity of the strained ring in 3,3-diethyl-2,4-oxetanedione makes it a potential candidate for initiating such a sequence—for example, through a ring-opening that reveals a nucleophilic and an electrophilic center—its specific application in well-defined cascade or domino reactions is not prominently featured in the scientific literature found. The development of such sequences starting from 3,3-diethyl-2,4-oxetanedione represents an area for future exploration in synthetic methodology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Oxetanedione, 3,3-diethyl-, and how can factorial design improve yield?

- Methodology : Use factorial design to systematically evaluate variables (e.g., reaction temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between variables and optimize conditions . Characterization via NMR and FT-IR confirms product purity.

- Key Considerations : Pre-experimental screening (e.g., solubility tests) minimizes wasted resources. Include control groups to isolate variable effects .

Q. How can spectroscopic techniques distinguish 3,3-diethyl substituents in the oxetanedione ring?

- Methodology : Combine <sup>13</sup>C NMR (to resolve quaternary carbons) and IR spectroscopy (C=O stretching ~1800 cm⁻¹). X-ray crystallography provides definitive structural validation, especially for stereoelectronic effects of the diethyl groups .

Q. What safety protocols are critical when handling 2,4-Oxetanedione derivatives?

- Methodology : Use fume hoods for volatile intermediates, PPE (nitrile gloves, chemical goggles), and inert-atmosphere techniques (Schlenk line) to mitigate reactivity risks. Waste must be segregated and neutralized before disposal .

Advanced Research Questions

Q. How do steric effects of the 3,3-diethyl groups influence the compound’s reactivity in ring-opening reactions?

- Methodology : Perform kinetic studies under varying nucleophilic conditions (e.g., amines vs. alkoxides). Compare activation energies (via Arrhenius plots) with less hindered analogs (e.g., 3,3-dimethyl derivatives). Computational modeling (DFT) predicts transition-state geometries .

- Data Contradiction Tip : If experimental rates conflict with computational predictions, re-examine solvent effects or entropy contributions .

Q. What strategies resolve contradictions in thermal stability data for this compound?

- Methodology : Use differential scanning calorimetry (DSC) under controlled atmospheres (N₂ vs. O₂). Replicate studies with purified samples to rule out impurities. Cross-validate with thermogravimetric analysis (TGA) to decouple decomposition phases .

Q. How can AI-driven models predict novel derivatives of 2,4-Oxetanedione for catalytic applications?

- Methodology : Train machine learning algorithms on existing oxetanedione reactivity datasets. Use COMSOL Multiphysics to simulate reaction dynamics and optimize parameters (e.g., solvent dielectric constant, pressure) .

Q. What are the challenges in studying surface adsorption of 3,3-diethyl-oxetanedione on metal catalysts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.